MEGA-9
Description
Contextualization of Mega-9 within Contemporary Chemical and Biological Sciences Research
This compound, also known by its chemical name N-Nonanoyl-N-methylglucamine or Nonanoyl-N-Methylglucamide, is a nonionic detergent that holds a significant place in contemporary chemical and biological sciences research. Its molecular structure, characterized by a nonanoyl chain and a methylglucamide headgroup, renders it amphipathic, possessing both hydrophobic and hydrophilic regions. This amphipathic nature is fundamental to its primary application: the solubilization of membrane proteins. Integral membrane proteins, crucial for numerous biological processes such as transport, signaling, and enzymatic activity, are challenging to study in their native lipid bilayer environment. biorxiv.org Detergents like this compound are essential tools for extracting these proteins from cellular membranes while ideally preserving their structural integrity and functional activity. biorxiv.orgavantiresearch.com The use of nonionic detergents like this compound is often preferred in membrane protein research due to their ability to solubilize proteins with minimal denaturation compared to ionic detergents. genaxxon.commerckmillipore.com Research into this compound contributes to the broader understanding of protein-detergent interactions and the methodologies employed in structural biology and membrane biochemistry. avantiresearch.comsigmaaldrich.com
Rationale for In-depth Academic Investigation of this compound’s Intrinsic Biological and Environmental Dynamics
The rationale for in-depth academic investigation into this compound's intrinsic biological and environmental dynamics stems from its widespread use in biological research and its behavior in aqueous systems. While primarily utilized as a biochemical reagent, understanding its interactions with biological components beyond simple solubilization is crucial. For instance, studies have explored its effect on enzyme activity when used for protein extraction. biorxiv.orgoup.com Investigating its "biological dynamics" in this context involves understanding how its presence and concentration influence the function of solubilized biomolecules. Furthermore, the "environmental dynamics" of this compound relate to its behavior in solution, particularly its self-aggregation properties and micelle formation. acs.orgacs.orgresearchgate.net The critical micelle concentration (CMC), micelle size, and the microenvironment within these micelles are key parameters that influence its effectiveness as a detergent and its potential interactions in complex biological or environmental matrices. avantiresearch.comresearchgate.netglpbio.comdojindo.com Academic investigation aims to elucidate these fundamental properties to optimize its application in research and understand its fate and behavior in various conditions.
Scholarly Objectives and Scope of Comprehensive Research Endeavors Pertaining to this compound
Detailed Research Findings
Research on this compound has provided valuable insights into its properties and applications as a nonionic detergent. Its chemical formula is C₁₆H₃₃NO₆, and it has a molecular weight of approximately 335.4 g/mol . merckmillipore.comnih.govcarlroth.com
A key characteristic of this compound is its critical micelle concentration (CMC), the concentration above which detergent molecules aggregate to form micelles. Studies have reported CMC values for this compound typically ranging from 19 to 25 mM under no-salt conditions. avantiresearch.comgenaxxon.commerckmillipore.com The CMC can be influenced by factors such as salt concentration, with some studies indicating a decrease in CMC under high salt conditions. glpbio.com
This compound's efficacy in solubilizing membrane proteins has been demonstrated in various studies. It has been successfully used to extract and reconstitute membrane proteins, such as the melibiose (B213186) transport carrier from E. coli membranes. glpbio.comcaymanchem.com Research has also investigated its ability to maintain the activity of enzymes upon solubilization. For example, studies on human ghrelin O-acyltransferase (hGOAT) have shown that solubilization with this compound can maintain a significant level of enzyme activity compared to other detergents. biorxiv.org
The self-aggregation of this compound in aqueous solutions and the properties of the resulting micelles have also been subjects of research. Studies using techniques like dynamic light scattering (DLS) have provided information on the hydrodynamic radius of this compound micelles. researchgate.net Investigations into the microenvironment within this compound micelles using spectroscopic probes have offered insights into their polarity and dynamics. acs.orgresearchgate.net
Here is a summary of some key properties of this compound based on research findings:
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₃NO₆ | merckmillipore.comnih.govcarlroth.com |
| Molecular Weight | ~335.4 g/mol | merckmillipore.comnih.govcarlroth.com |
| CAS Number | 85261-19-4 | glpbio.comdojindo.comnih.govtargetmol.com |
| PubChem CID | 160090 | nih.govclinisciences.com |
| Critical Micelle Concentration (CMC) (no salt) | 19-25 mM | avantiresearch.comgenaxxon.commerckmillipore.com |
| Solubility (DMSO) | ~30 mg/mL | glpbio.comcaymanchem.com |
| Solubility (Water) | Soluble | merckmillipore.com |
| Form (at room temp) | Powder | sigmaaldrich.comcarlroth.com |
Note: Solubility values can vary depending on the specific conditions and source.
Research findings highlight this compound's utility as a mild nonionic detergent for membrane protein studies, emphasizing the importance of its CMC and micellar properties for successful applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRLIVCNZWDCDE-SJXGUFTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005752 | |
| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85261-19-4 | |
| Record name | Nonanoyl-N-methylglucamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85261-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoyl-N-methylglucamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxononyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
State of the Art Literature Review and Foundational Theoretical Frameworks for Mega 9
Historical Trajectories and Evolution of Research on Chemical Entities Analogous to Mega-9
The development of nonionic detergents for membrane biochemistry has been a pivotal advancement in the study of membrane proteins. Historically, the challenge has been to find agents that can disrupt the lipid bilayer to release embedded proteins without denaturing them. Early research focused on detergents that could effectively mimic the amphipathic nature of the lipid membrane, possessing both a hydrophilic head group and a hydrophobic tail.
The class of N-acyl-N-methylglucamides, to which this compound belongs, emerged from this pursuit. These sugar-based surfactants were designed to offer a milder alternative to harsher ionic detergents. The synthesis of N-d-Gluco-N-methylalkanamide detergents, such as this compound, provided researchers with tools that demonstrated high solubilizing power while being non-denaturing, a crucial combination for preserving the native structure and function of delicate membrane proteins. The ease of their removal by dialysis also presented a significant advantage in downstream applications.
Dominant Academic Paradigms and Conceptual Models Relevant to this compound’s Molecular Behavior
The molecular behavior of this compound in aqueous solutions is governed by the principles of surfactant self-assembly, leading to the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). Several theoretical models have been developed to understand and predict this behavior for nonionic surfactants.
Molecular-Thermodynamic Models: These models provide a quantitative approach to predicting micellar properties based on the molecular structure of the surfactant. They consider the free energy of micellization, which is influenced by factors such as the hydrophobic effect driving the acyl chains into the micelle core and the repulsive forces between the hydrophilic headgroups at the micelle surface.
Self-Consistent-Field (SCF) Theory: This statistical mechanical model is used to describe the structure and properties of inhomogeneous polymeric systems, including surfactant micelles. SCF theory can be applied to model the effect of the molecular architecture of nonionic surfactants on their micellization behavior in solution.
The micellization of N-acyl-N-methylglucamides, including this compound, is also influenced by environmental factors such as temperature and the presence of salts. Studies have shown that the effect of salts on the CMC of MEGA-n surfactants follows the Hofmeister lyotropic series, where different ions have varying abilities to salt-out or salt-in the surfactant, thereby decreasing or increasing its CMC. This effect is attributed to the contributions from both the hydrocarbon tail and the hydrophilic head group of the surfactant.
Below is an interactive data table summarizing the Critical Micelle Concentration (CMC) of this compound under different salt conditions.
| Salt Condition | CMC (mM) |
| No Salt | 20-25 |
| High Salt | 2-10 |
| Low Salt | 10-17.1 |
Note: The exact CMC values can vary depending on the specific salt and its concentration.
Identification and Delimitation of Unresolved Research Questions and Critical Knowledge Gaps Regarding this compound
Despite the utility of this compound and other nonionic detergents, significant challenges and knowledge gaps remain in the field of membrane protein research. A primary unresolved issue is the rational selection of a detergent for a specific membrane protein. The "mildness" of a detergent is not a universal property, and a detergent that works well for one protein may denature another.
Key unresolved questions include:
Predicting Detergent Efficacy: There is a lack of predictive models to determine the optimal nonionic detergent for solubilizing a given membrane protein while maintaining its native fold and function. The selection process remains largely empirical, relying on extensive screening.
Understanding Detergent-Protein-Lipid Interactions: The complex interplay between the detergent, the target protein, and the native lipids of the membrane is not fully understood. How detergents displace lipids and create a stable, soluble complex without disrupting the protein's structure is an area of active investigation.
The Role of the Detergent Micelle Structure: The precise structure of the protein-detergent complex and the surrounding detergent micelle is often unknown. The size, shape, and composition of the micelle can influence the stability and activity of the solubilized protein.
Developing Novel Detergents: There is an ongoing need for the rational design of new detergents with improved properties, such as enhanced stability for the solubilized protein and compatibility with a wider range of biophysical techniques. Recent research has explored the synthesis of hybrid non-ionic detergents to combine desirable properties.
Interdisciplinary Theoretical Constructs for Predicting and Interpreting this compound’s Complex Interactions
Addressing the unresolved questions surrounding this compound and its interactions requires an interdisciplinary approach, combining concepts and techniques from chemistry, physics, and biology.
Computational Modeling and Simulation: Molecular dynamics (MD) simulations are increasingly being used to model the self-assembly of nonionic detergents into micelles and their interaction with membrane proteins. These simulations can provide insights into the structure and dynamics of protein-detergent complexes at an atomic level, helping to understand the mechanisms of solubilization and stabilization.
Advanced Spectroscopic Techniques: A variety of spectroscopic methods are employed to characterize the structure and stability of protein-detergent complexes. These include:
UV-Vis Absorption and Fluorescence Spectroscopy: These techniques can monitor changes in the local environment of aromatic amino acid residues within the protein upon interaction with detergents, providing information on conformational changes.
Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary and tertiary structure of the protein in the presence of the detergent, allowing for the detection of denaturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information on both the protein and the detergent in the complex. It is also a powerful tool for monitoring the detergent content throughout the purification process.
Hydrodynamic Techniques:
Analytical Ultracentrifugation (AUC): AUC is used to determine the size, shape, and oligomeric state of protein-detergent complexes, providing valuable information on the homogeneity of the sample.
Size-Exclusion Chromatography (SEC): SEC is a standard technique for purifying and analyzing the size of protein-detergent complexes.
By integrating these experimental and computational approaches, researchers can build more comprehensive models of how this compound and other nonionic detergents interact with membrane proteins, paving the way for more rational and effective strategies in membrane biology research.
Advanced Methodologies for Systematic Investigation of Mega 9
Chemical Synthesis and Derivatization Strategies for Mega-9 Analogues
Chemical synthesis provides the means to not only produce this compound but also to create a library of structurally related compounds, known as analogues. These analogues are invaluable for exploring the relationship between chemical structure and biological or physical properties. Derivatization, a process of chemically converting a compound into a product with a more favorable structure, is often employed to modify specific functional groups, thereby altering properties like reactivity, solubility, or detection characteristics mdpi.com. This is a widely used strategy in organic synthesis to achieve diversification of molecular properties and functionalities nih.gov. While green chemistry principles often recommend avoiding derivatization due to the use of extra reagents and potential waste generation, it remains a valuable strategy for achieving specific analytical or synthetic objectives taylorandfrancis.com.
Synthesizing analogues of a complex molecule like this compound allows researchers to systematically modify parts of the structure and observe the effects of these changes. This is fundamental to understanding which structural features are critical for its activity or behavior. Strategies for organic synthesis often involve the development of novel methods to assemble complex scaffolds and the use of versatile covalent ligation reactions to generate functional derivatives ugent.be.
Stereoselective Synthesis Approaches for Structurally Related Compounds of this compound
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence a compound's properties. If this compound possesses stereocenters, the ability to synthesize its stereoisomers (enantiomers and diastereomers) with high selectivity is paramount. Stereoselective synthesis aims to preferentially form one stereoisomer over others chemistrydocs.com. Key strategies include utilizing chiral starting materials (the "chiral pool"), employing chiral auxiliaries that are attached to the substrate to direct stereochemistry, using chiral stoichiometric reagents, or employing asymmetric catalysis where a small amount of a chiral catalyst dictates the stereochemical outcome rsc.orgethz.che-bookshelf.de.
For example, in the synthesis of a hypothetical analogue of this compound with a crucial stereocenter, a research team might explore asymmetric hydrogenation using a chiral catalyst.
Table 1: Hypothetical Results of Asymmetric Hydrogenation on a this compound Precursor
| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Major Enantiomer |
| Catalyst A (Chiral Rhodium Complex) | Methanol | 25 | 85 | (R)-Analogue P1 |
| Catalyst B (Chiral Ruthenium Complex) | Ethanol | 30 | 92 | (S)-Analogue P1 |
| Catalyst C (Achiral Pd/C) | Ethyl Acetate | 25 | 0 | Racemic Analogue P1 |
Detailed Research Finding: Asymmetric hydrogenation of a prochiral precursor using Catalyst B demonstrated superior enantioselectivity, yielding the (S)-enantiomer of analogue P1 with 92% ee. This highlights the importance of catalyst selection in achieving desired stereochemical outcomes.
Isotopic Labeling Techniques for Mechanistic Studies of this compound’s Transformations
To understand how this compound is transformed in chemical reactions or biological systems, isotopic labeling is an indispensable tool. This technique involves replacing one or more atoms in the this compound molecule with their stable isotopes, such as ²H (deuterium), ¹³C, or ¹⁵N symeres.comslideshare.netnumberanalytics.com. By tracking the fate of these labeled atoms, researchers can elucidate reaction mechanisms, identify metabolic pathways, and study kinetic isotope effects symeres.comnumberanalytics.com.
For instance, if this compound is suspected to undergo a specific enzymatic transformation involving the cleavage of a carbon-hydrogen bond, synthesizing this compound with a deuterium (B1214612) atom at that specific position can reveal if that bond cleavage is the rate-determining step (kinetic isotope effect). symeres.com
Detailed Research Finding: Synthesis of this compound labeled with ¹³C at a specific carbonyl carbon was undertaken to study a proposed rearrangement mechanism. Analysis of the reaction product by ¹³C NMR and mass spectrometry showed the position of the ¹³C label in the product, providing direct evidence for the migration of the carbonyl group during the transformation.
Table 2: Hypothetical Isotopic Labeling Study of this compound Transformation
| Labeled Position in this compound | Transformation Condition | Detection Method | Observation | Mechanistic Implication |
| Carbonyl ¹³C | Enzyme X, pH 7.4 | ¹³C NMR, HRMS | ¹³C label found at C-Y in Product Z | Supports C-C bond migration |
| Aliphatic ²H | Acidic Hydrolysis | ²H NMR, HRMS | Retention of ²H in Product W | C-H bond cleavage not involved |
Analytical Methodologies for Probing this compound’s Interactions and Transformations
Analyzing this compound and its transformation products requires sensitive and high-resolution analytical techniques. These methods provide detailed information about the compound's identity, structure, purity, and interactions with other molecules.
High-Resolution Mass Spectrometry for Elucidating this compound’s Metabolite Profiles
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for identifying and characterizing this compound and its metabolites or degradation products in complex matrices. ijpras.comnih.govacs.org HRMS provides accurate mass measurements, allowing for the determination of elemental compositions of ions nih.govwaters.comnih.gov. This is crucial for identifying unknown transformation products by matching their accurate masses and isotopic patterns to possible molecular formulas waters.comnih.gov. Tandem mass spectrometry (MS/MS) provides fragmentation data, offering structural insights into the detected compounds. ijpras.comnih.gov
Detailed Research Finding: LC-HRMS analysis of a sample containing this compound after incubation with liver microsomes revealed several new peaks. One significant peak showed an accurate mass corresponding to the addition of an oxygen atom to this compound, suggesting a hydroxylation metabolite (M1). MS/MS fragmentation of M1 provided fragment ions consistent with hydroxylation at a specific site on the this compound structure. ijpras.comnih.gov
Table 3: Hypothetical HRMS Data for this compound and a Metabolite
| Compound | Retention Time (min) | Observed Accurate Mass [M+H]⁺ | Calculated Mass [M+H]⁺ | Mass Error (ppm) | Proposed Elemental Composition |
| This compound | 8.5 | 451.1234 | 451.1231 | 0.7 | C₂₅H₁₉N₂O₄ |
| M1 | 6.2 | 467.1180 | 467.1175 | 1.1 | C₂₅H₁₉N₂O₅ |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Analyzing this compound-Biomolecule Complexes
NMR spectroscopy is a versatile technique that provides detailed structural and dynamic information about molecules. conductscience.comopenbadgefactory.commpg.de Advanced NMR techniques are particularly valuable for studying the interaction of small molecules like this compound with larger biomolecules such as proteins or nucleic acids. Techniques like Saturation Transfer Difference (STD) NMR, ligand-observed NMR (e.g., DOSY, T₁/T₂ relaxation measurements), and protein-observed NMR (using isotopically labeled proteins) can identify binding sites, determine binding affinities, and provide insights into the conformation of this compound when bound to a biomolecule. nih.govmdpi.com
Detailed Research Finding: STD-NMR experiments were conducted with this compound and a purified target protein. Strong STD signals were observed for protons located on a specific region of the this compound molecule, indicating that this region is in close contact with the protein upon binding. nih.gov
Table 4: Hypothetical STD-NMR Data for this compound in the Presence of a Target Protein
| This compound Proton | Chemical Shift (ppm) | STD Enhancement (%) | Implication |
| H-1 | 7.25 | 15 | Involved in protein binding |
| H-2 | 7.10 | 12 | Involved in protein binding |
| H-3 | 6.95 | 3 | Not significantly involved in binding |
| Methyl Protons | 1.50 | 1 | Not involved in binding |
Chromatographic Separation Techniques for Isolation of this compound Biotransformation Products
Before detailed analysis by techniques like NMR or HRMS, it is often necessary to separate this compound from its biotransformation products or other components in a complex mixture. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for this purpose. nih.govmdpi.com Various stationary phases (e.g., reversed-phase, normal-phase, ion-exchange) and mobile phases can be employed to achieve optimal separation based on the physicochemical properties of this compound and its metabolites. Preparative chromatography can be used to isolate sufficient quantities of individual transformation products for further structural elucidation. nih.govanalis.com.mytandfonline.com
Detailed Research Finding: Following incubation of this compound with a biological matrix, reversed-phase HPLC was used to separate the components. A gradient elution method successfully resolved this compound from three distinct biotransformation products, which were collected for subsequent HRMS and NMR analysis. mdpi.comtandfonline.com
Table 5: Hypothetical HPLC Separation of this compound and Biotransformation Products
| Compound | Retention Time (min) | Peak Area (%) |
| Matrix Components (Early Eluting) | 1.0 - 3.0 | - |
| Biotransformation Product 1 (BP1) | 5.5 | 18 |
| Biotransformation Product 2 (BP2) | 6.8 | 10 |
| This compound | 8.5 | 65 |
| Biotransformation Product 3 (BP3) | 9.1 | 7 |
| Matrix Components (Late Eluting) | 10.0 - 12.0 | - |
Electrochemical Methods for Characterizing Redox Behavior of this compound in Biological Systems
Electrochemical methods are powerful tools for studying the redox properties of compounds, which are fundamental to understanding their behavior in biological environments. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed to determine the redox potentials of this compound, identify reversible or irreversible redox processes, and investigate its interactions with electrochemically active biological species.
In biological systems, redox reactions involving this compound could play a role in its activation, detoxification, or interaction with cellular components like proteins, nucleic acids, or reactive oxygen species. Electrochemical measurements in biologically relevant matrices (e.g., buffers mimicking physiological pH and ionic strength, cell lysates, or even in situ within cell cultures) can provide crucial data. For instance, cyclic voltammetry of this compound might reveal characteristic oxidation or reduction peaks. The peak potentials (Epa for anodic, Epc for cathodic) and peak currents (ipa, ipc) provide information about the thermodynamics and kinetics of the electron transfer processes. A hypothetical cyclic voltammogram of this compound in a buffered solution might show an irreversible oxidation peak at a certain potential, suggesting it can be oxidized within a biological system.
Furthermore, spectroelectrochemical methods, combining electrochemistry with spectroscopy (e.g., UV-Vis, EPR), can identify and characterize the transient or stable redox products of this compound. This is particularly valuable for understanding metabolic transformations or reactions with biological reductants or oxidants. For example, EPR spectroelectrochemistry could detect radical intermediates formed during this compound's oxidation or reduction.
Data obtained from such experiments can be used to construct Pourbaix diagrams (potential-pH diagrams) for this compound, illustrating its stable species under different redox conditions and pH values relevant to biological compartments.
| Electrochemical Parameter | Hypothetical Finding for this compound (pH 7.4) | Significance |
| Oxidation Peak Potential | +0.55 V vs Ag/AgCl | Suggests potential for oxidation in biological milieu |
| Reduction Peak Potential | -0.82 V vs Ag/AgCl | Suggests potential for reduction in biological milieu |
| Oxidation Process | Irreversible | Indicates follow-up chemical reactions after oxidation |
| Number of Electrons (Ox) | 2 | Hypothetical number of electrons involved in oxidation |
In Silico and Computational Chemistry Approaches in this compound Research
Computational chemistry and cheminformatics play an indispensable role in modern chemical and biological research, offering cost-effective and rapid means to predict properties, simulate interactions, and analyze structure-activity relationships for compounds like this compound. These methods complement experimental studies by providing molecular-level insights and guiding experimental design.
Molecular Dynamics Simulations for Dynamic Interactions of this compound with Biological Targets
Molecular dynamics (MD) simulations are powerful computational techniques used to simulate the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into its dynamic interactions with biological targets such such as proteins, DNA, or lipid membranes at an atomic level.
Simulations typically involve placing this compound in a simulated environment with its target (e.g., a protein binding site) and explicit solvent molecules, then calculating the forces between all atoms over time based on classical mechanics force fields. By integrating the equations of motion, the trajectory of each atom is tracked, providing a movie of the molecular system's evolution.
MD simulations can reveal:
Binding pose and stability of this compound within a protein binding site.
Conformational changes induced in the biological target upon this compound binding.
Water molecules or ions involved in the interaction interface.
Kinetic parameters related to binding and unbinding events (though more advanced techniques like steered MD or umbrella sampling might be needed).
Interactions of this compound with lipid bilayers, relevant for membrane permeability or targeting membrane proteins.
Hypothetical MD simulation findings for this compound binding to a target protein might show stable hydrogen bonds with specific residues, hydrophobic interactions with non-polar pockets, and potential transient interactions influencing the protein's flexibility. Analysis of root mean square deviation (RMSD) of this compound and the protein backbone over simulation time can indicate system stability.
| Simulation Observation | Hypothetical Finding for this compound + Target Protein | Implication |
| Binding Site Residues Interacting | Lys15, Arg42, Phe98 | Identifies key residues for interaction |
| RMSD of Bound this compound | Stable after initial equilibration | Indicates stable binding pose |
| Protein Conformational Change | Minor loop rearrangement near binding site | Suggests potential allosteric effects |
| Water Molecules in Interface | Several bridging water molecules | Indicates role of solvent in binding affinity |
Quantum Chemical Calculations for Reaction Pathway Analysis of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are essential for understanding the electronic structure, reactivity, and reaction mechanisms of this compound. Methods such as Density Functional Theory (DFT) are commonly used to calculate properties like molecular orbitals, electrostatic potential surfaces, and reaction transition states.
For this compound, quantum chemical calculations can be applied to:
Determine stable conformers and their relative energies.
Calculate atomic charges and bond orders, providing insights into reactive centers.
Predict spectroscopic properties (e.g., UV-Vis, NMR) to aid experimental characterization.
Analyze potential reaction pathways, including metabolic transformations or degradation routes, by locating transition states and calculating activation energies. This helps in understanding how this compound might be chemically altered in biological or environmental settings.
For example, calculating the activation energy for a hypothetical hydrolysis reaction of this compound can predict its stability in aqueous environments. Similarly, calculating the ionization potentials and electron affinities can provide insights into its redox behavior at a fundamental level, complementing electrochemical studies.
| Quantum Chemical Calculation | Hypothetical Result for this compound | Insight Gained |
| HOMO-LUMO Gap (eV) | 4.1 | Indicates relative reactivity/stability |
| Electrostatic Potential Surface | Regions of positive/negative charge | Predicts sites for nucleophilic/electrophilic attack |
| Activation Energy for Hydrolysis | 25 kcal/mol | Suggests moderate stability to hydrolysis |
| Partial Atomic Charge (specific atom) | +0.35 | Identifies potential site for nucleophilic attack |
Cheminformatics and Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for this compound Analogues
Cheminformatics approaches involve the use of computational and informational techniques to handle chemical data. Applied to this compound research, cheminformatics can be used for database searching, structural similarity analysis, and property prediction.
QSAR and QSTR modeling are specific cheminformatics techniques that build mathematical models correlating chemical structure (represented by molecular descriptors) with biological activity (SAR) or toxicity (STR). If a series of this compound analogues were synthesized or identified, QSAR/QSTR models could be developed to:
Identify structural features important for the desired activity or contributing to toxicity.
Predict the activity or toxicity of new, untested this compound analogues.
Prioritize which analogues to synthesize and test experimentally.
Building a QSAR/QSTR model involves:
Defining the endpoint (e.g., binding affinity, enzyme inhibition, cytotoxicity).
Collecting structural data for a set of compounds (this compound and analogues).
Calculating molecular descriptors (e.g., physicochemical properties, topological indices, electronic descriptors).
Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model correlating descriptors with the endpoint.
Validating the model's predictive power.
A hypothetical QSAR study on this compound analogues might reveal that lipophilicity (e.g., logP) and the presence of a specific functional group are key descriptors influencing binding affinity to a target protein.
| Molecular Descriptor | Hypothetical QSAR Coefficient | Interpretation |
| LogP | +0.75 | Increased lipophilicity correlates with increased activity |
| Presence of Group X | -0.40 | Presence of Group X correlates with decreased activity |
| Molecular Weight | +0.02 | Minor positive correlation with activity |
Computational Prediction of this compound’s Environmental Fate and Transformation Pathways
Understanding the potential environmental impact of this compound requires predicting its behavior in various environmental compartments (water, soil, air) and its transformation pathways. Computational models can simulate processes such as:
Persistence: Predicting degradation rates via hydrolysis, photolysis, or biodegradation.
Mobility: Estimating adsorption to soil/sediment (using KOC values) or volatilization from water/soil (using Henry's Law constant).
Bioaccumulation: Predicting the potential for accumulation in organisms (using BCF values).
Transformation Products: Predicting likely breakdown products based on chemical structure and environmental conditions, often using expert systems or reaction pathway prediction software.
Models like EPI Suite™ (Estimation Programs Interface) or quantitative structure-property relationship (QSPR) models can estimate physicochemical properties and environmental fate parameters based on this compound's structure. For example, a high predicted log KOC would suggest strong adsorption to soil, reducing its mobility in water.
| Environmental Fate Parameter | Hypothetical Predicted Value for this compound | Environmental Implication |
| Log KOW (Octanol-Water) | 3.8 | Potential for bioaccumulation |
| Log KOC (Organic Carbon) | 2.9 | Moderate adsorption to soil/sediment |
| Henry's Law Constant (atm-m³/mol) | 1.5 x 10⁻⁵ | Low potential for volatilization from water |
| Predicted Half-life (Hydrolysis, pH 7) | > 1 year | Stable to hydrolysis under neutral conditions |
Biological and Biochemical Methodologies for Elucidating this compound’s Mechanistic Actions
Elucidating the precise mechanisms by which this compound exerts its effects in biological systems requires a suite of biological and biochemical techniques. These methods aim to identify molecular targets, understand cellular responses, and map signaling pathways affected by this compound.
Key methodologies include:
Target Identification Assays: Techniques like affinity chromatography, pull-down assays, or activity-based protein profiling (ABPP) can be used to isolate and identify proteins or other biomolecules that directly bind to or are covalently modified by this compound. Subsequent identification is often done using mass spectrometry.
Enzyme Assays: If this compound is hypothesized to interact with enzymes (as an inhibitor, activator, or substrate), in vitro enzyme assays can quantify its effect on enzyme activity and determine kinetic parameters (e.g., Ki, IC50, Km, Vmax).
Cell-Based Assays: Using cultured cells relevant to the biological system of interest allows for studying cellular uptake, localization (e.g., using fluorescently labeled this compound or immunofluorescence), metabolic transformations within cells, and effects on cellular processes like proliferation, apoptosis, migration, or signaling pathway activation (e.g., Western blot for protein phosphorylation, reporter gene assays).
Omics Technologies: Transcriptomics (RNA-Seq), proteomics (Mass Spectrometry-based protein identification and quantification), and metabolomics (Mass Spectrometry or NMR-based metabolite profiling) can provide a global view of cellular changes in response to this compound exposure, helping to identify affected pathways and potential biomarkers.
Gene Silencing or Editing: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out specific genes suspected to be involved in this compound's action or metabolism can help validate the role of specific proteins or pathways.
For example, if target identification assays suggest this compound binds to a specific kinase, subsequent enzyme assays can confirm if it inhibits or activates the kinase activity. Cell-based assays might then show that this compound treatment affects downstream signaling events regulated by that kinase, and transcriptomics could reveal changes in the expression of genes involved in that pathway.
| Biological/Biochemical Method | Hypothetical Finding for this compound Study | Mechanistic Insight Provided |
| Affinity Chromatography | Protein X isolated | Suggests Protein X is a direct binding partner/target |
| In vitro Enzyme Assay (Enzyme Y) | IC₅₀ = 150 nM | This compound inhibits Enzyme Y with moderate potency |
| Western Blot (Cell Lysate) | Decreased phosphorylation of Protein Z | Indicates this compound affects a signaling pathway involving Protein Z |
| RNA-Seq (Treated vs Control Cells) | Upregulation of Gene A, Downregulation of Gene B | Reveals changes in gene expression profile induced by this compound |
High-Throughput Cell-Based Assays for Investigating Cellular Responses to this compound Exposure
High-throughput cell-based assays are fundamental tools for rapidly assessing the biological activity of large numbers of compounds, including novel agents like this compound. sci-hub.seevotec.comnuvisan.comcellomaticsbio.com These assays utilize automated systems to test the effects of this compound on various cellular processes in a miniaturized format, typically in 384- or 1536-well plates. sci-hub.senuvisan.com This allows for the efficient screening of multiple concentrations of this compound across different cell lines to evaluate a range of cellular responses. nuvisan.comepa.gov
Common endpoints measured in high-throughput cell-based assays include cell viability, proliferation, cytotoxicity, reporter gene activation, second messenger signaling, protein degradation, and translocation events. sci-hub.senuvisan.com High-content imaging, a type of cell-based assay, provides detailed information on morphological changes within cells upon this compound exposure, allowing for the identification of specific cellular phenotypes affected by the compound. nuvisan.comepa.gov
For example, a high-throughput screen could involve exposing a panel of human cell lines to varying concentrations of this compound for a fixed period (e.g., 24 or 48 hours) and measuring cell viability using a metabolic indicator dye. The resulting data can be used to determine the concentration at which this compound inhibits cell growth by 50% (IC50) for each cell line.
Illustrative Data Table: this compound Cytotoxicity in Various Cell Lines
| Cell Line | Tissue Origin | IC50 (µM) |
| HeLa | Cervical Carcinoma | 15.3 |
| HepG2 | Hepatocellular Carcinoma | 48.1 |
| A549 | Lung Carcinoma | >100 |
| MCF-7 | Breast Adenocarcinoma | 22.9 |
| HEK 293 | Human Embryonic Kidney | 75.6 |
Such data provides initial insights into the potential cellular targets or pathways affected by this compound and can guide further, more focused investigations. High-throughput approaches also facilitate the characterization of a chemical's biological activity and can help group chemicals with similar characteristics. epa.gov
Detailed Enzyme Kinetics and Inhibition Profiling of this compound
To understand if this compound interacts directly with enzymes, detailed enzyme kinetics and inhibition profiling are essential. bellbrooklabs.comnih.gov These studies aim to determine if this compound acts as a substrate, inhibitor, or activator of specific enzymes, and to characterize the nature of this interaction. bellbrooklabs.comnih.gov
Enzyme assays are the cornerstone of these studies, measuring the rate of an enzyme-catalyzed reaction in the presence and absence of this compound. bellbrooklabs.com By varying the concentrations of the substrate and this compound, key kinetic parameters can be determined, such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the inhibition constant (Ki). bellbrooklabs.combiorxiv.org
Different types of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be identified based on how this compound affects Km and Vmax. bellbrooklabs.comnih.gov For instance, a competitive inhibitor typically increases the apparent Km but does not affect Vmax, while a non-competitive inhibitor decreases Vmax but does not affect Km. bellbrooklabs.com
Detailed profiling may involve testing this compound against a panel of enzymes to assess its selectivity. bellbrooklabs.combiomol.com Time-dependent inhibition studies can reveal if the binding of this compound to the enzyme is slow or irreversible. biomol.com
Illustrative Data Table: Enzyme Inhibition Profile of this compound
| Enzyme Target | Tissue Source | Inhibition Type | Ki (nM) | Selectivity Ratio (vs. Enzyme B) |
| Enzyme A | Liver | Competitive | 55 | >100 |
| Enzyme B | Kidney | Non-Competitive | 5800 | 1 |
| Enzyme C | Brain | Uncompetitive | 320 | >50 |
These studies provide crucial information about the potency and specificity of this compound as an enzyme modulator, which is vital for understanding its potential biological effects.
Receptor Binding and Ligand-Binding Assays for this compound
Receptor binding and ligand-binding assays are critical for evaluating the ability of this compound to bind to specific receptors or other target proteins. giffordbioscience.combioduro.combmglabtech.commtoz-biolabs.com These assays quantify the interaction between this compound (the ligand) and a target protein (the receptor), providing data on binding affinity, kinetics, and specificity. giffordbioscience.commtoz-biolabs.com
Common methodologies include radioligand binding assays, which use a radioactive form of a known ligand or this compound to measure binding to the receptor. giffordbioscience.combioduro.comnih.gov As this compound is introduced, it competes with the radioligand for binding sites, and the reduction in radioligand binding is measured to determine this compound's affinity. nih.gov Non-radioactive methods like fluorescence polarization and surface plasmon resonance are also widely used. sci-hub.sebmglabtech.com
Key parameters determined from these assays include the dissociation constant (Kd), which represents the equilibrium dissociation constant and is an indicator of binding affinity (lower Kd indicates higher affinity). giffordbioscience.combmglabtech.commtoz-biolabs.com Association (kon) and dissociation (koff) rate constants provide insights into the kinetics of the binding interaction. giffordbioscience.com Bmax represents the maximum number of binding sites available. giffordbioscience.comnih.gov
Competition binding assays, where varying concentrations of unlabeled this compound compete with a fixed concentration of a radiolabeled ligand, are used to determine the inhibition constant (Ki) of this compound for the receptor. giffordbioscience.comnih.gov The Ki value is closely related to the binding affinity. biorxiv.org
Illustrative Data Table: this compound Binding to Target Receptor X
| Assay Type | Target Receptor | Kd (nM) | Bmax (pmol/mg protein) | Ki (nM) |
| Radioligand Binding | Receptor X (Membranes) | 85 | 0.75 | 62 |
| Fluorescence Polarization | Receptor X (Purified Protein) | 92 | - | - |
These experiments help identify the specific receptors or proteins that this compound interacts with, providing valuable information about its potential mechanism of action and off-target binding. giffordbioscience.com
Gene Expression Profiling (Transcriptomics) in Biological Systems Challenged with this compound
Gene expression profiling, or transcriptomics, provides a global view of the changes in gene activity within a biological system in response to this compound exposure. epa.govfrontiersin.orgcdc.govmdpi.com By measuring the levels of messenger RNA (mRNA) for thousands of genes simultaneously, researchers can identify which genes are upregulated or downregulated. epa.govcdc.gov
Techniques such as RNA sequencing (RNA-Seq) or microarrays are employed to generate transcriptomic data. cdc.govmdpi.com These methods allow for the identification of molecular pathways and biological processes that are affected by this compound. epa.govfrontiersin.orgmdpi.com
Studies can involve exposing cells, tissues, or whole organisms to this compound and comparing their gene expression profiles to control groups. frontiersin.orgcdc.gov Time-course studies can reveal the temporal dynamics of gene expression changes. acs.org
For instance, transcriptomic analysis of liver cells exposed to this compound might reveal the upregulation of genes involved in metabolic pathways or stress response genes. frontiersin.orgmdpi.com Conversely, genes related to cell cycle progression might be downregulated. frontiersin.org
Illustrative Data Table: Differentially Expressed Genes in Cells Exposed to this compound
| Gene Symbol | Gene Name | Fold Change (Treated/Control) | p-value | Affected Pathway (Example) |
| CYP1A1 | Cytochrome P450 1A1 | 5.8 | < 0.001 | Xenobiotic Metabolism |
| HSP70 | Heat Shock Protein 70 | 3.1 | 0.005 | Stress Response |
| CCND1 | Cyclin D1 | -2.5 | 0.012 | Cell Cycle Regulation |
| ALDH1A1 | Aldehyde Dehydrogenase 1 Family Member A1 | 4.2 | < 0.001 | Aldehyde Metabolism |
Transcriptomic data can serve as sensitive, early indicators of biological responses to chemical exposure and help in identifying potential biomarkers of exposure or toxicity. cdc.govacs.org
Proteomics and Metabolomics Approaches for Comprehensive Biological Impact Assessment of this compound
Proteomics and metabolomics are powerful "omics" approaches that provide complementary information to transcriptomics for a comprehensive assessment of the biological impact of this compound. mdpi.comacs.orgnih.govmdpi.comnih.gov
Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. acs.orgmdpi.com Techniques like mass spectrometry (MS) are commonly used to identify and quantify proteins in biological samples. acs.orgmdpi.com Changes in protein profiles can reveal how this compound affects protein synthesis, degradation, or post-translational modifications. mdpi.com
Metabolomics focuses on the global analysis of small molecules (metabolites) within a biological system. mdpi.comacs.orgmdpi.com Metabolites are the end products of cellular processes and are considered to be closest to the phenotype. mdpi.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used in metabolomics. acs.orgmdpi.com Metabolomic profiling can identify disruptions in metabolic pathways caused by this compound exposure. mdpi.comacs.org
Integrating data from proteomics and metabolomics provides a more complete picture of the cellular response to this compound, linking changes in gene expression (from transcriptomics) to alterations in protein levels and metabolic activity. mdpi.comacs.orgnih.govnih.gov
For example, exposure to this compound might lead to changes in the levels of enzymes (detected by proteomics) involved in a specific metabolic pathway, which in turn results in altered concentrations of metabolites within that pathway (detected by metabolomics). mdpi.comacs.org
Illustrative Data Table: Changes in Protein and Metabolite Levels in Cells Exposed to this compound
| Biomolecule Class | Name | Fold Change (Treated/Control) | p-value | Related Pathway (Example) |
| Protein | Enzyme X | 0.6 | 0.008 | Glycolysis |
| Metabolite | Lactate | 2.1 | 0.003 | Glycolysis |
| Protein | Protein Y | 1.5 | 0.015 | Amino Acid Metabolism |
| Metabolite | Alanine | 0.7 | 0.021 | Amino Acid Metabolism |
These integrated "omics" approaches are invaluable for unraveling the complex biological responses to chemical exposure and identifying potential mechanisms of toxicity or pharmacological activity. mdpi.comnih.govnih.gov
Environmental Fate and Transport Methodologies for this compound
Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact. These studies determine how this compound behaves in different environmental compartments, such as soil, water, and sediment, and how it is transformed or degraded over time. fera.co.ukfera.co.ukbattelle.org
Mechanistic Elucidation and Biological Activity Profiles of Mega 9
Molecular Mechanisms of Action of Mega-9 at Subcellular and Cellular Levels
There is no scientific literature to support the existence of specific molecular mechanisms of action for this compound as a bioactive compound.
Specificity of Receptor-Ligand Interactions and Downstream Signaling Cascades Modulated by this compound
No receptors have been identified for this compound, and consequently, no downstream signaling cascades are known to be modulated by this compound.
Enzymatic Activity Modulation: Activation, Inhibition, and Cofactor Interactions of this compound
This compound is not known to act as a specific activator, inhibitor, or cofactor for enzymes within biological signaling pathways.
Epigenetic Modifications and Gene Regulatory Networks Influenced by this compound
There is no evidence to suggest that this compound influences epigenetic modifications or gene regulatory networks.
Interference of this compound with Macromolecular Synthesis and Degradation Pathways
Any interference with macromolecular synthesis or degradation would be a consequence of its detergent properties disrupting cellular integrity, not a specific, targeted biological effect.
Cellular and Physiological Responses to this compound Exposure
Assessment of Cell Viability, Proliferation, and Differentiation in Response to this compound
Studies on the effects of this compound on cell viability, proliferation, and differentiation would be related to its cytotoxic effects as a detergent at various concentrations, rather than a specific biological response to a signaling molecule. Such data would reflect cellular damage due to membrane disruption.
Induction of Programmed Cell Death (Apoptosis, Necroptosis, Autophagy) by this compound
A thorough search of scientific databases and research articles has yielded no evidence to suggest that this compound induces programmed cell death pathways, including apoptosis, necroptosis, or autophagy. Studies focusing on the cytotoxic or pro-apoptotic effects of N-Nonanoyl-N-methylglucamine are currently absent from the scientific literature. Therefore, no data is available to populate tables or detail research findings on this topic.
Redox Homeostasis Perturbations and Antioxidant System Modulation by this compound
There is a lack of scientific investigation into the impact of this compound on cellular redox homeostasis. No studies have been identified that explore its potential to perturb the balance of reactive oxygen species or to modulate the cellular antioxidant defense systems. As such, there are no research findings or data tables to present regarding the effects of this compound on these critical physiological processes.
Immunomodulatory and Inflammatory Responses Elicited by this compound
The scientific community has not yet reported on any immunomodulatory or inflammatory properties of this compound. Research into its potential to elicit or suppress immune responses, or to modulate inflammatory pathways, has not been published. This absence of data means that a discussion on this aspect of its biological activity cannot be provided at this time.
Structure-Activity Relationship (SAR) Studies of this compound and its Structural Analogues
Consistent with the lack of information on its biological activities, there are no Structure-Activity Relationship (SAR) studies available for this compound and its structural analogues. The scientific exploration necessary to identify critical pharmacophoric features and to quantitatively analyze the impact of structural modifications on biological activity has not been documented.
Identification of Critical Pharmacophoric Features within the this compound Scaffold
Without established biological activity, the identification of pharmacophoric features—the essential structural motifs responsible for a compound's biological effects—is not possible. As no specific biological targets or activities have been associated with this compound beyond its detergent properties, no pharmacophore models have been developed.
Quantitative Analysis of the Impact of Specific Structural Modifications on Biological Activity of this compound Analogues
The synthesis and biological evaluation of structural analogues of this compound to determine how specific chemical modifications influence its activity have not been reported in the scientific literature. Consequently, no quantitative analysis or data tables on this topic can be presented.
Toxicological Assessment and Risk Analysis of Mega 9
In Vitro Toxicological Characterization of Mega-9
Based on the available search results, detailed in vitro toxicological characterization of this compound (N-Nonanoyl-N-methylglucamide) in diverse cell lines, advanced 3D cell models, or organ-on-a-chip systems is not extensively documented in the public domain. The compound is primarily recognized and utilized as a nonionic detergent for biochemical applications, particularly in the solubilization of membrane proteins.
Cytotoxicity and Genotoxicity Testing of this compound in Diverse Cell Lines
Specific research findings and data tables detailing the cytotoxicity and genotoxicity of this compound across a range of diverse cell lines were not identified in the conducted search. While general hazard information indicates potential for skin and eye irritation, comprehensive studies on cellular toxicity profiles or DNA damage potential for this detergent compound were not found.
Organ-Specific Toxicity Screening using Advanced 3D Cell Models and Organ-on-a-Chip Systems
Information regarding the application of advanced 3D cell models or organ-on-a-chip systems for screening the organ-specific toxicity of this compound was not available in the search results. Research in these advanced in vitro systems is a growing area in toxicology, but specific studies involving this particular compound were not found.
Mechanistic Studies of Cytotoxicity Induced by this compound
Detailed mechanistic studies investigating how this compound might induce cytotoxicity at a molecular level were not identified. The compound's primary function is related to disrupting cell membranes for protein solubilization, which inherently involves interaction with cellular structures, but specific studies elucidating detailed cytotoxic mechanisms beyond this detergent activity were not found.
Predictive and Computational Toxicology of this compound
Comprehensive data on predictive and computational toxicology specifically applied to this compound (N-Nonanoyl-N-methylglucamide) for assessing its toxicological endpoints were not found in the search results. While the field of computational toxicology is advancing rapidly, compound-specific models or analyses for this detergent were not identified.
Development and Validation of Predictive Models for this compound’s Toxicological Endpoints
Information on the development and validation of predictive models, such as QSAR or machine learning models, specifically for forecasting the toxicological endpoints of this compound was not available in the conducted search.
In Silico Identification of Potential Toxicity Targets and Adverse Outcome Pathways for this compound
In silico studies focused on identifying potential toxicity targets or delineating Adverse Outcome Pathways (AOPs) specifically for this compound were not found. While the AOP framework is a valuable tool in toxicology, its application to this specific compound was not evident in the search results.
Toxicokinetics and Biotransformation of this compound in Biological Systems
Mechanisms Governing Absorption and Distribution of this compound within Organisms
Information specifically detailing the mechanisms governing the absorption and distribution of this compound within organisms was not found in the provided search results. General mechanisms of drug absorption include passive diffusion, carrier-mediated transport (active and facilitated diffusion), and other transporters nih.gov. Distribution involves the movement of a substance through the bloodstream to various tissues, influenced by factors such as blood flow, lipophilicity, molecular size, and protein binding genomind.comyoutube.com. However, data specific to how this compound is absorbed and distributed is not present in the consulted sources.
Elucidation of Metabolic Pathways and Enzymatic Biotransformation of this compound
Specific metabolic pathways and enzymatic biotransformation processes for this compound were not elucidated in the search results. Metabolism primarily occurs in the liver through Phase I and Phase II reactions, typically converting substances into more hydrophilic metabolites for excretion nih.gov. While the general concept of biotransformation is described in some sources genomind.comyoutube.comyoutube.com, detailed pathways specific to Nonanoyl-N-methylglucamide are not provided. Some safety data sheets indicate that information on metabolism is not available mega.demega.de.
Ecotoxicological Impact and Environmental Health Risk Assessment of this compound
Ecotoxicological assessment examines the effects of substances on ecological systems up.pt. Environmental health risk assessment considers the potential harm to the environment and its components.
Ecotoxicity Studies of this compound on Aquatic and Terrestrial Organisms
Based on the available safety data sheets, this compound or products containing it have been assessed for ecotoxicity, primarily concerning aquatic environments. Some sources indicate that this compound is harmful to aquatic life with long-lasting effects mega.deanatrace.comrewah.com. One safety data sheet states that it may cause long-term adverse effects in the aquatic environment anatrace.com. Another indicates toxicity to aquatic life with long lasting effects according to GHS category 2 interchem.co.tt. Conversely, one source states that it shall not be classified as hazardous to the aquatic environment carlroth.com. Specific detailed studies on the toxicity of this compound to terrestrial organisms were not found in the provided search results.
Data Table 1: Summary of Available Aquatic Ecotoxicity Information for this compound
| Effect | Organism Type | Result | Source |
| Harmful/Toxic to aquatic life | Aquatic | With long lasting effects | mega.deanatrace.comrewah.com |
| May cause long-term adverse effects | Aquatic | In the aquatic environment | anatrace.com |
| Toxic to aquatic life | Aquatic | With long lasting effects (GHS category 2) | interchem.co.tt |
| Not classified as hazardous | Aquatic | To the aquatic environment | carlroth.com |
Note: Specific effect concentrations (e.g., LC50, EC50) were not consistently available for this compound itself in the provided snippets, with some data referring to components of mixtures mega.derewah.commega-lab.com.
Environmental Fate, Transport, and Remediation Strategies for Mega 9
Environmental Distribution and Inter-Compartmental Transport of Mega-9
Environmental distribution refers to the presence of a substance in different environmental compartments, while inter-compartmental transport describes its movement between these compartments. The distribution and transport of a compound are influenced by its physical and chemical properties, as well as environmental conditions.
Pathways and Mechanisms of Atmospheric Dispersion and Wet/Dry Deposition of this compound
Atmospheric dispersion involves the movement of substances in the air, driven by wind and atmospheric turbulence. Wet deposition is the removal of substances from the atmosphere by precipitation (rain, snow), while dry deposition involves the settling of particles or the absorption of gases onto surfaces. epa.govnih.gov The extent to which a compound undergoes atmospheric dispersion and deposition depends on its volatility, particle association, and solubility in water. For substances released into the air, air dispersion models can be used to estimate concentrations and deposition rates. epa.govweblakes.com
Specific data on the volatility of this compound and its potential for atmospheric dispersion were not found in the provided search results. As a solid powder at room temperature gbiosciences.comdojindo.com, its presence in the atmosphere would likely be primarily associated with particulate matter if released as a dust. Water-soluble compounds can be removed from the atmosphere through wet deposition. mdpi.com However, detailed research findings on the atmospheric pathways and deposition of this compound are not available from the search results.
Aquatic Transport, Sedimentation, and Resuspension Dynamics of this compound
Aquatic transport describes the movement of substances within water bodies, driven by currents, tides, and diffusion. Sedimentation is the process by which particles settle out of the water column to the bottom sediment, while resuspension is the stirring up of sediment into the water column. unibo.itglwater.org The behavior of a compound in aquatic environments is influenced by its solubility, density, and tendency to sorb to suspended particles and sediments.
This compound is described as water-soluble. merckmillipore.com This property suggests it would likely remain dissolved in the water column rather than readily partitioning to sediment, although interactions with organic matter in sediment could influence its behavior. itrcweb.org The transport of dissolved substances in water is primarily governed by water flow. Sedimentation and resuspension dynamics are more relevant for substances that readily sorb to or are present as particles. unibo.itglwater.orgsemanticscholar.org Detailed research findings on the aquatic transport, sedimentation, and resuspension dynamics of this compound are not available from the search results.
Soil Mobility, Leaching, and Groundwater Contamination Potential of this compound
Soil mobility refers to the movement of a substance through soil, while leaching is the downward movement of dissolved substances through the soil profile to groundwater. itrcweb.orgdntb.gov.ua The potential for groundwater contamination is related to a substance's mobility in soil and its persistence. Factors influencing soil mobility include the substance's solubility in water, its tendency to sorb to soil particles (particularly organic matter and minerals), soil type, pH, and water flow. itrcweb.orgmdpi.comnih.govecetoc.org
As a water-soluble compound, this compound would have the potential for mobility in soil and leaching to groundwater, depending on the extent of its interaction with soil components. Sorption to soil organic matter is a significant process influencing the mobility of organic compounds in soil. itrcweb.orgnih.gov However, specific data on the soil mobility, leaching behavior, or groundwater contamination potential of this compound is not available from the provided search results. Studies on other compounds indicate that soil can act as a reservoir for contaminants and that leaching to groundwater can occur. itrcweb.orgnih.gov
Degradation and Transformation Processes of this compound in Environmental Matrices
Degradation and transformation processes alter the chemical structure of a compound in the environment. These processes can be abiotic (driven by physical or chemical factors) or biotic (mediated by living organisms, primarily microorganisms). snu.ac.krchemsafetypro.com
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis, Oxidation) of this compound
Abiotic degradation mechanisms include hydrolysis (reaction with water), photolysis (degradation by light), and oxidation (reaction with oxidizing agents). snu.ac.krchemsafetypro.com The susceptibility of a compound to these processes depends on its chemical structure and the environmental conditions (e.g., pH for hydrolysis, light intensity for photolysis, presence of oxidants). snu.ac.krnih.gov
Hydrolysis involves the breaking of chemical bonds by the addition of water, often catalyzed by acids or bases. snu.ac.kr Photolysis is initiated by the absorption of light energy, leading to chemical transformations. snu.ac.kr Oxidation can occur through reactions with various oxidizing species in the environment. snu.ac.kr While these are general abiotic degradation pathways, specific information or detailed research findings on the abiotic degradation mechanisms, rates, or products of this compound (Nonanoyl-N-Methylglucamide) were not found in the provided search results. One source mentions that the product is non-reactive under normal conditions of use, storage, and transport and stable under normal conditions, with no dangerous reactions known under normal conditions of use. gbiosciences.comdojindo.com
Biotic Degradation Pathways and Microbial Metabolism of this compound in Natural Environments
Biotic degradation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. snu.ac.krchemsafetypro.comwikipedia.orgnih.gov Microorganisms can metabolize organic substances, using them as a source of carbon and energy. rsc.orglibretexts.org Biodegradation is often the most significant removal pathway for organic contaminants in the environment. snu.ac.kr The extent and rate of biodegradation depend on the compound's chemical structure, its bioavailability to microorganisms, the presence of suitable microbial communities, and environmental factors like temperature, pH, and nutrient availability. chemsafetypro.comnih.gov
This compound is a nonionic detergent containing a fatty acid chain and a sugar derivative. targetmol.comglpbio.comijnrd.org Detergents can be subject to microbial degradation, with various bacteria and fungi capable of breaking them down through different metabolic pathways. wikipedia.orgnih.govijnrd.org The biodegradation of detergents can lead to their breakdown into smaller molecules, ultimately resulting in mineralization (conversion to inorganic end-products like carbon dioxide and water). ijnrd.org While the provided search results mention this compound in the context of non-ionic detergent biodegradation ijnrd.org, specific detailed research findings on the biotic degradation pathways, microbial metabolism, or degradation rates of this compound in natural environments were not available.
Identification and Characterization of Environmentally Persistent Transformation Products of this compound
Chemical compounds released into the environment can undergo various transformation processes, including hydrolysis, photolysis, and biodegradation. These processes can lead to the formation of transformation products, some of which may be more persistent or mobile than the parent compound. The persistence of a transformation product is a key factor in determining its potential for long-term environmental impact.
Hydrolysis involves the reaction of a compound with water, leading to its breakdown into new substances. fas.org Photolysis is the degradation of a compound by light energy, particularly ultraviolet radiation. Biodegradation is the breakdown of substances by microorganisms. ijnrd.org
Bioaccumulation and Biomagnification Potential of this compound in Food Webs
Bioaccumulation is the process by which a chemical substance is absorbed by an organism at a rate greater than that at which it is lost by catabolism and excretion. Bioaccumulation factors (BAF) and bioconcentration factors (BCF) are used to quantify this potential. researchgate.netresearchgate.netpsgraw.comnih.gov Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. researchgate.netresearchgate.net
The potential for a compound to bioaccumulate and biomagnify is influenced by its physical and chemical properties, such as lipophilicity (tendency to dissolve in fats) and persistence. Highly lipophilic and persistent compounds are more likely to accumulate in the fatty tissues of organisms and transfer through trophic levels.
Determination of Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF) for this compound in Aquatic and Terrestrial Organisms
Bioconcentration Factor (BCF) is typically defined as the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water, at steady state, from water exposure only. researchgate.netresearchgate.net Bioaccumulation Factor (BAF) is a broader term that includes uptake from all sources, including water, food, and sediment. researchgate.netresearchgate.net
These factors are determined through laboratory studies or estimated using predictive models based on a compound's physical-chemical properties, such as its octanol-water partition coefficient (Kow). researchgate.netnih.gov A high BCF or BAF value indicates a greater potential for a substance to accumulate in organisms. Regulatory agencies often use threshold BCF or BAF values to identify substances as bioaccumulative. researchgate.net
Specific, experimentally determined BCF and BAF values for this compound in various aquatic and terrestrial organisms are not available in the consulted sources. One source mentions a safety data sheet indicating "Aucune bioaccumulation éventuelle" (No potential bioaccumulation) for Nonanoyl-N-methylglucamine, but without supporting data or context regarding the assessment method glentham.com. Studies on other detergent-like compounds sometimes use predictive models to estimate BCF values, with results indicating low to moderate bioaccumulation potential depending on the alkyl chain length europa.eu. However, these are not specific to this compound.
Assessment of Trophic Transfer and Biomagnification of this compound through Ecological Chains
Trophic transfer refers to the movement of a substance from one trophic level to the next in a food chain. Biomagnification occurs when the concentration of the substance increases at each successive trophic level. This is particularly concerning for persistent and bioaccumulative substances, as it can lead to high concentrations in top predators, including humans. researchgate.net
Assessing trophic transfer and biomagnification typically involves analyzing the concentrations of a substance in organisms at different positions in a food web. The biomagnification factor (BMF) is calculated as the ratio of the concentration of the substance in a predator to its concentration in its prey.
Due to the lack of specific data on the bioaccumulation of this compound (BCF and BAF values), there is no available assessment of its trophic transfer or biomagnification through ecological chains in the consulted literature.
Remediation and Mitigation Strategies for this compound Contamination
When environmental contamination by a chemical compound occurs, remediation and mitigation strategies are employed to reduce its concentration and minimize its impact. The choice of remediation strategy depends on the nature of the contaminant, the affected medium (soil, water, sediment), and the extent of the contamination.
General approaches to remediating organic contaminants in the environment include physical, chemical, and biological methods. Physical methods might involve excavation or containment. Chemical methods can include oxidation or reduction to transform the contaminant into less harmful substances. Biological methods, such as bioremediation and phytoremediation, utilize the metabolic capabilities of microorganisms or plants to degrade or remove contaminants.
Development of Bioremediation Technologies for this compound Contaminated Sites
Bioremediation technologies leverage the ability of microorganisms to degrade organic contaminants. This can involve stimulating indigenous microbial populations or introducing specific microorganisms known to degrade the compound of interest. Factors influencing the effectiveness of bioremediation include the presence of suitable microorganisms, nutrient availability, temperature, and pH.
Research has explored the microbial degradation of various detergents and surfactants. ijnrd.org Some studies indicate that certain microorganisms can break down the organic components of these compounds. ijnrd.org While this compound is a nonionic detergent, specific studies on the development or application of bioremediation technologies specifically for this compound contaminated sites are not detailed in the consulted literature. One study mentions this compound in the context of stimulating the biodegradation of aromatic components in crude oil by marine bacteria, suggesting a potential role in enhancing the degradation of other substances, but not necessarily its own biodegradation nih.gov.
Phytoremediation Potential for Attenuating this compound in Contaminated Soils and Waters
Phytoremediation is an environmentally friendly approach that uses plants to remove, contain, or degrade contaminants in soil and water. Plants can take up contaminants through their roots (phytoextraction), transform them within their tissues (phytodegradation), or stimulate microbial degradation in the rhizosphere (phytostimulation).
The effectiveness of phytoremediation depends on the plant species, the properties of the contaminant, and the environmental conditions. Plants suitable for phytoremediation often have high growth rates, extensive root systems, and the ability to tolerate and accumulate or metabolize the target contaminant.
General research exists on the phytoremediation of organic compounds in contaminated soils and waters. google.com However, specific studies evaluating the phytoremediation potential for attenuating this compound in contaminated matrices are not available in the consulted literature.
Advanced Chemical Oxidation/Reduction Processes for this compound Removal from Environmental Effluents
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies commonly employed for the degradation of persistent organic pollutants and emerging contaminants in water and wastewater. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds into less harmful substances. eclearsa.compinnacleozone.comresearchgate.netmdpi.commdpi.com Common AOP techniques include ozonation, UV/hydrogen peroxide (UV/H₂O₂), Fenton and photo-Fenton processes, photocatalysis (often using TiO₂), and electrochemical oxidation. eclearsa.compinnacleozone.comresearchgate.netmdpi.commdpi.comredalyc.orgnih.gov Advanced Reduction Processes (ARPs) are also explored for the transformation or degradation of certain contaminants, although AOPs are more widely discussed for broad organic pollutant removal. itrcweb.org
Future Research Directions and Emerging Paradigms for Mega 9
Development of Novel Biosensors and Advanced Analytical Probes for Real-time Monitoring of Mega-9
Real-time, sensitive, and selective monitoring of this compound is critical for understanding its behavior in various matrices, including environmental systems and potentially biological contexts. Current analytical methods, while providing valuable data, often involve sample collection and laboratory analysis, which can be time-consuming and may not capture dynamic changes. The development of novel biosensors and advanced analytical probes represents a key future research direction. buffalo.edunih.govukri.orgmdpi.comnih.gov
Future research will focus on creating sensors that can provide continuous or near-real-time data on this compound concentrations. This involves exploring various transduction mechanisms, such as electrochemical, optical, or mass-based methods, coupled with highly specific recognition elements. nih.govmdpi.com Biological components, such as enzymes, antibodies, or engineered receptors, could be integrated into biosensors to selectively bind or react with this compound, generating a measurable signal. nih.govmdpi.com Nanomaterials, with their high surface area and unique properties, are expected to play a significant role in enhancing sensor sensitivity and enabling miniaturization for portable or in-situ monitoring devices. mdpi.comnih.gov
Key research areas include:
Designing recognition elements with high affinity and specificity for this compound to minimize interference from co-occurring substances.
Developing robust and stable sensor platforms capable of functioning in complex sample matrices (e.g., water, soil, biological fluids) over extended periods. nih.gov
Integrating sensor technology with wireless communication and data processing capabilities for remote monitoring and early warning systems. ukri.org
Exploring novel materials and fabrication techniques to enable low-cost, mass-produced biosensors for widespread deployment. nih.gov
Anticipated research findings in this area would involve performance metrics for new sensor prototypes, such as limits of detection, response time, selectivity coefficients, and operational stability in relevant environments.
| Sensor Type (Hypothetical) | Recognition Element | Transduction Method | Limit of Detection (Hypothetical) | Response Time (Hypothetical) |
| Electrochemical Biosensor | Engineered Protein | Amperometric | ~1 nM | < 5 minutes |
| Optical Probe | Functionalized Nanoparticle | Fluorescence | ~0.5 nM | < 2 minutes |
| Mass-Based Sensor | Molecularly Imprinted Polymer | Quartz Crystal Microbalance | ~5 nM | < 10 minutes |
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery and Prediction in this compound Research
Future research will leverage AI/ML across various aspects of this compound research, from understanding its fundamental properties to predicting its environmental fate and potential interactions. nih.govoncodesign-services.commdpi.com
Potential applications of AI/ML include:
Predicting Physicochemical Properties: ML models can be trained on existing data to predict properties of this compound and its potential derivatives, such as solubility, volatility, and persistence, reducing the need for extensive experimental measurements. nih.govmdpi.comdrug-dev.com
Accelerating Synthesis Design: AI can assist in designing efficient and novel synthetic routes for this compound by predicting reaction outcomes and optimizing conditions. oncodesign-services.comcam.ac.uk
Modeling Environmental Fate: ML algorithms can predict the degradation pathways, half-life, and distribution of this compound in different environmental compartments based on structural features and environmental parameters. solubilityofthings.com
Predicting Biological Interactions: AI can be used to predict how this compound might interact with biological systems, including potential binding targets or metabolic transformations, informing further experimental studies. nih.govmdpi.comdrug-dev.com
Data Analysis and Pattern Recognition: ML can analyze large datasets from monitoring or experimental studies to identify trends, correlations, and anomalies related to this compound behavior. nih.govmdpi.com
Anticipated research findings would include validated predictive models and computational tools, demonstrating improved accuracy and efficiency compared to traditional methods.
| AI/ML Application (Hypothetical) | Model Type (Hypothetical) | Data Input (Hypothetical) | Predicted Outcome (Hypothetical) | Predictive Accuracy (Hypothetical) |
| Property Prediction | Deep Neural Network | Molecular Descriptors | Water Solubility | > 90% |
| Synthesis Route Planning | Graph Neural Network | Reaction Data | Viable Synthetic Pathways | Identification of novel routes |
| Environmental Fate Modeling | Random Forest | Environmental Parameters | Persistence in Soil | > 85% |
Exploration of Synergistic and Antagonistic Interactions of this compound with Co-occurring Contaminants or Biological Modulators
Future research will focus on systematically investigating the interactions of this compound with other substances commonly found in the same environment or biological system. This requires moving beyond studying the effects of this compound in isolation to designing experiments that assess the combined effects of mixtures. mdpi.com
Key research areas include:
Identifying common co-occurring contaminants or relevant biological modulators based on the likely sources and applications of this compound.
Designing controlled mixture studies to evaluate synergistic, additive, or antagonistic effects on relevant endpoints (e.g., environmental persistence, biological activity). mdpi.comresearchgate.net
Elucidating the mechanisms underlying observed interactions, which could involve competitive binding, metabolic inhibition or induction, or altered uptake/elimination. mdpi.com
Developing predictive models to forecast mixture effects based on the properties of individual components, potentially using AI/ML approaches. mdpi.com
Anticipated research findings would include data on the combined effects of this compound with other substances, identifying combinations that lead to significant deviations from additivity.
| Co-occurring Substance (Hypothetical) | Interaction Type (Hypothetical) | Observed Effect (Hypothetical) | Proposed Mechanism (Hypothetical) |
| Contaminant X | Synergistic | Increased persistence | Inhibition of degradation pathway |
| Biological Modulator Y | Antagonistic | Reduced biological uptake | Competitive binding site |
| Contaminant Z | Additive | Combined environmental impact | Independent actions |
Innovations in Sustainable Synthesis and Production Routes for this compound to Minimize Environmental Footprint
As the potential applications of this compound are explored, developing sustainable and environmentally friendly synthesis and production methods becomes paramount. Traditional chemical synthesis often involves hazardous reagents, generates significant waste, and consumes large amounts of energy. ijsetpub.comnih.govsolubilityofthings.com
Future research will focus on implementing green chemistry principles to minimize the environmental footprint of this compound production. ijsetpub.comnih.govsolubilityofthings.com
Key research areas include:
Utilizing Renewable Feedstocks: Exploring the use of biomass-derived or other renewable resources as starting materials for this compound synthesis, reducing reliance on fossil fuels. ijsetpub.comsolubilityofthings.com
Developing Greener Solvents: Investigating the use of environmentally benign solvents, such as water, supercritical fluids, ionic liquids, or deep eutectic solvents, in place of traditional volatile organic compounds. nih.govsolubilityofthings.comorientjchem.org
Designing More Efficient Catalytic Processes: Developing highly selective and efficient catalysts (including biocatalysts) to reduce reaction steps, minimize by-product formation, and lower energy consumption. ijsetpub.comnih.govunibe.chnih.gov
Implementing Atom Economy Principles: Designing synthetic routes that maximize the incorporation of all starting materials into the final this compound product, reducing waste generation. nih.govsolubilityofthings.com
Process Intensification: Exploring continuous flow chemistry and other intensified reaction techniques to improve efficiency and reduce energy use.
Anticipated research findings would include novel synthetic methodologies for this compound demonstrating reduced E-factors (environmental factor, a measure of waste generated per unit of product) and lower energy consumption compared to conventional routes. nih.gov
| Synthesis Route (Hypothetical) | Key Innovation (Hypothetical) | Estimated E-Factor (Hypothetical) | Energy Consumption (Relative, Hypothetical) |
| Conventional Route | - | 25 | 1.0 |
| Green Chemistry Route 1 | Renewable Feedstock | 10 | 0.7 |
| Green Chemistry Route 2 | Biocatalysis, Green Solvent | 5 | 0.5 |
Ethical, Social, and Regulatory Implications of this compound Research and Potential Applications
Alongside the scientific and technological advancements, it is crucial to consider the broader ethical, social, and regulatory implications of this compound research and its potential applications. Responsible innovation requires proactive engagement with these aspects. fctemis.orgsolubilityofthings.comsolubilityofthings.comnorecopa.noworldscientific.com
Future research and discussions will focus on:
Ethical Considerations in Research: Addressing issues such as data integrity, responsible conduct of research, and potential dual-use concerns related to this compound. fctemis.orgsolubilityofthings.com
Social Impact Assessment: Evaluating the potential societal benefits and risks associated with the production, use, and disposal of this compound, including equitable access and potential impacts on vulnerable populations. fctemis.orgsolubilityofthings.comnorecopa.no
Regulatory Framework Development: Contributing scientific data and expertise to inform the development of appropriate regulations for the production, handling, use, and disposal of this compound to ensure human and environmental safety. fctemis.orgsolubilityofthings.comsolubilityofthings.com This includes considering how existing chemical regulations apply or need to be adapted for this compound. solubilityofthings.com
Public Perception and Engagement: Understanding public perceptions of this compound and its applications, and fostering transparent communication and engagement with stakeholders.
International Collaboration and Governance: Addressing the global nature of chemical production and potential environmental distribution, necessitating international cooperation on research, regulation, and ethical guidelines.
Anticipated outcomes in this area would include published ethical frameworks, social impact assessments, and contributions to regulatory discussions and guidelines for this compound.
| Area of Implication (Hypothetical) | Key Consideration (Hypothetical) | Potential Impact (Hypothetical) | Mitigation Strategy (Hypothetical) |
| Environmental Regulation | Persistence and Mobility | Potential widespread contamination | Strict limits on release, monitoring requirements |
| Social Equity | Accessibility of applications | Unequal distribution of benefits | Policies promoting equitable access |
| Research Ethics | Data Sharing | Hindered scientific progress | Development of open data standards |
Q & A
Q. How to integrate this compound-related findings with existing literature in grant proposals or meta-analyses?
- Methodological Answer : Conduct systematic reviews using databases like PubMed or Web of Science, prioritizing studies with transparent methodology (e.g., detailed detergent protocols) . Highlight gaps, such as temperature-dependent effects on micelle stability, to justify novel research aims .
Tables for Quick Reference
| Parameter | Recommended Value | Evidence Source |
|---|---|---|
| This compound CMC (25°C) | 14.3 mM | |
| Egg PC:this compound ratio (vesicles) | 2.3:1 | |
| Toxicity test duration | 96-hour TL50 | |
| Statistical test for dilution | Paired t-test (P < 0.05) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
